molecular formula C16H18N6O B10928286 6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928286
M. Wt: 310.35 g/mol
InChI Key: UPJVQFGTFOXCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydrazone or an aminopyridine derivative, under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

6-cyclopropyl-N-(1-ethylpyrazol-3-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H18N6O/c1-3-22-7-6-14(20-22)19-16(23)11-8-13(10-4-5-10)18-15-12(11)9-17-21(15)2/h6-10H,3-5H2,1-2H3,(H,19,20,23)

InChI Key

UPJVQFGTFOXCAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.